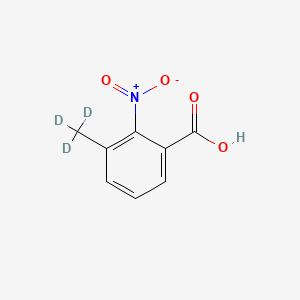
2-Nitro-m-toluic Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-m-toluic Acid-d3 is a deuterium-labeled compound with the molecular formula C8D3H4NO4. It is a stable isotope-labeled analog of 2-Nitro-m-toluic Acid, which is used in various scientific research applications. The compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule. This labeling is particularly useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-m-toluic Acid-d3 typically involves the nitration of m-toluic acid. The process begins with the reaction of m-toluic acid with nitric acid at low temperatures (between -30°C to -15°C) to obtain the nitration reaction liquid. This liquid is then separated and purified to yield 2-Nitro-m-toluic Acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents is essential to achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-m-toluic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Reduction of the nitro group: 2-Amino-m-toluic Acid-d3.
Reduction of the carboxylic acid group: 2-Nitro-m-toluic Alcohol-d3.
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-m-toluic Acid-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of other labeled compounds and as a tracer in environmental studies
Mechanism of Action
The mechanism of action of 2-Nitro-m-toluic Acid-d3 is primarily related to its role as a labeled compound in analytical studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in mass spectrometry. In NMR spectroscopy, the deuterium atoms influence the magnetic environment, providing valuable information about molecular interactions and dynamics .
Comparison with Similar Compounds
2-Nitro-m-toluic Acid: The non-labeled analog with similar chemical properties but without the isotopic labeling.
3-Methyl-2-nitrobenzoic Acid: Another nitrobenzoic acid derivative with a different substitution pattern
Uniqueness: 2-Nitro-m-toluic Acid-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and research applications. The presence of deuterium atoms allows for more accurate and detailed studies compared to its non-labeled counterparts.
Properties
Molecular Formula |
C8H7NO4 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
2-nitro-3-(trideuteriomethyl)benzoic acid |
InChI |
InChI=1S/C8H7NO4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3,(H,10,11)/i1D3 |
InChI Key |
DGDAVTPQCQXLGU-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


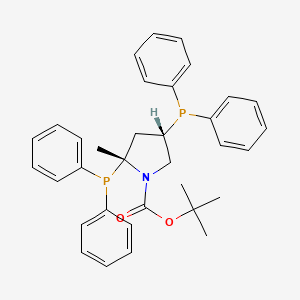
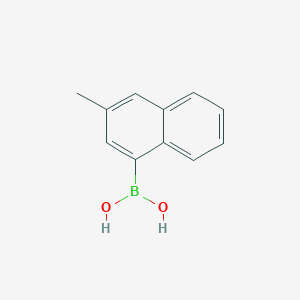
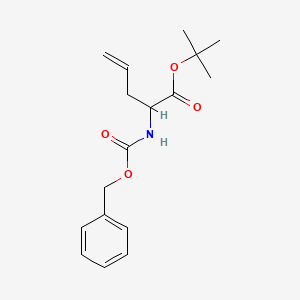
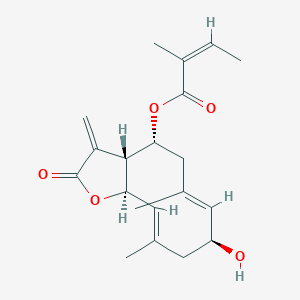
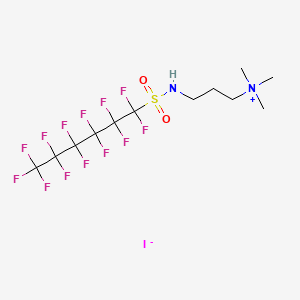


![[(9S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409700.png)
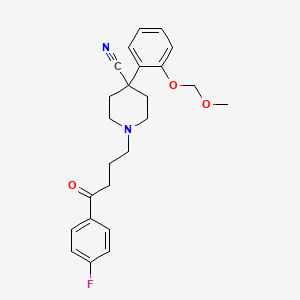
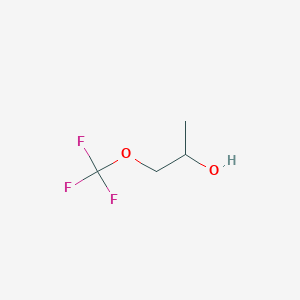

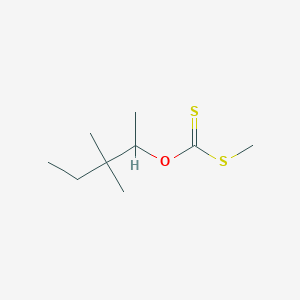

![Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409734.png)
